Fmoc-Glu-AMC
Overview
Description
Fmoc-Glu-AMC is a quasi-orthogonally-protected Glu derivative1. It is a nonessential amino acid that is important to the mammalian central nervous system2. It is also a neurotransmitter for cone photoreceptors in the human brain and is used as a treatment for patients who have liver disease accompanied by encephalopathy2.
Synthesis Analysis
Fmoc-Glu-AMC is used as an orthogonally-protected building block for the synthesis of head-to-tail cyclic peptides31. The Dmab group can be removed selectively in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF1. This makes Fmoc-Glu-AMC an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS or for library synthesis1.
Molecular Structure Analysis
The molecular formula of Fmoc-Glu-AMC is C30H26N2O74. Its molecular weight is 526.5 g/mol4. The IUPAC name is (4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid4.
Chemical Reactions Analysis
The synthesis of Fmoc-Glu-AMC involves multiple steps: deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain5.
Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-Glu-AMC are not explicitly mentioned in the search results.Scientific Research Applications
Results : The Fmoc-derivatives of the peptides maintain the capability to gel, with the Fmoc-K3 hydrogel being particularly noted for its rigidity (G’ = 2526 Pa), supporting cell adhesion, survival, and duplication .
Results : The Fmoc-K3 hydrogel variant shows potential as a material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Results : The Fmoc–Lys–Fmoc_Fmoc–Glu sample exhibited the best rheological characteristics, indicating its suitability for drug delivery applications .
Results : The hydrogels formed have been shown to be effective in imaging applications, providing a contrast that aids in diagnosis .
Results : The Fmoc-K3 hydrogel’s rigidity and support for cell adhesion make it a promising material for bioprinting applications .
Results : The co-assembled hydrogels demonstrate gel-like behavior and potential for use in antimicrobial applications .
Results : The pH-controlled ambidextrous gelation offers significant advantages, such as the ability to fine-tune the gel properties based on the pH of the environment .
Results : The pH-controlled ambidextrous gelation offers significant advantages, such as the ability to fine-tune the gel properties based on the pH of the environment .
Results : The potential applications of these gels include cell encapsulation and growth, which are crucial for soft tissue engineering .
Safety And Hazards
According to the safety data sheet, Fmoc-Glu-AMC is not classified as a hazardous substance or mixture6. However, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye6. Use of personal protective equipment and chemical impermeable gloves is advised6.
Future Directions
The future directions of Fmoc-Glu-AMC involve the development of a computational tool to predict the likelihood that any given peptide sequence would be synthesized accurately5. This tool, named Peptide Synthesis Score (PepSySco), is able to predict the likelihood that a peptide will be successfully synthesized based on its amino acid sequence5.
properties
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O7/c1-17-14-28(35)39-26-15-18(10-11-19(17)26)31-29(36)25(12-13-27(33)34)32-30(37)38-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-11,14-15,24-25H,12-13,16H2,1H3,(H,31,36)(H,32,37)(H,33,34)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGSEJHFHIETMV-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Glu-AMC |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.